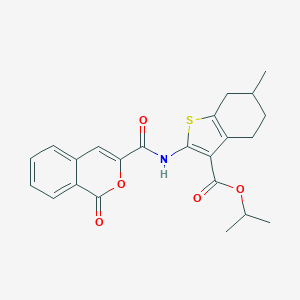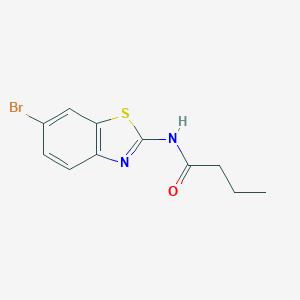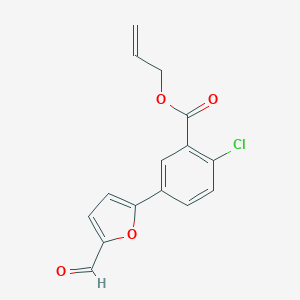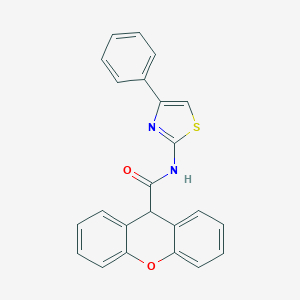![molecular formula C16H22N2O4S B447897 ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE](/img/structure/B447897.png)
ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an ethyl ester group, and both aminocarbonyl and cyclohexylcarbonyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The aminocarbonyl and cyclohexylcarbonyl groups are introduced through nucleophilic substitution reactions, often using reagents such as amines and acyl chlorides.
Esterification: The ethyl ester group is typically introduced through esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
科学的研究の応用
ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Altering receptor function and signaling pathways.
Modulating Gene Expression: Affecting transcription factors and gene expression profiles.
類似化合物との比較
ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 4-[(CYCLOHEXYLCARBONYL)AMINO]BENZOATE: Similar structure but lacks the thiophene ring.
METHYL 2-[(CYCLOHEXYLCARBONYL)AMINO]BENZOATE: Similar functional groups but different ester and ring structure.
ETHYL 4-[(PHENYLSULFONYL)AMINO]BENZOATE: Contains a phenylsulfonyl group instead of the thiophene ring.
The uniqueness of this compound lies in its combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H22N2O4S |
|---|---|
分子量 |
338.4g/mol |
IUPAC名 |
ethyl 4-carbamoyl-5-(cyclohexanecarbonylamino)-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C16H22N2O4S/c1-3-22-16(21)12-9(2)11(13(17)19)15(23-12)18-14(20)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H2,17,19)(H,18,20) |
InChIキー |
UOLFBHXDEVCQTJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCCC2)C(=O)N)C |
正規SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCCC2)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B447818.png)

![Ethyl 4-(aminocarbonyl)-5-[(5-chloro-2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B447821.png)
![Propyl 6-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447822.png)
![METHYL 6-(TERT-PENTYL)-2-{[(2-PHENYLCYCLOPROPYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B447823.png)
![METHYL 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B447824.png)
![Methyl 2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447825.png)
![6-(6-Bromo-1,3-benzodioxol-5-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447826.png)

![3-(Butylsulfanyl)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447829.png)

![Ethyl 2-[(4-bromobenzoyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447835.png)
